methanimine N-oxide CAS No. 58581-42-3](/img/structure/B14617033.png)
N-[2-(Benzyloxy)-2-oxoethyl](phenyl)methanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide typically involves the oxidation of a tertiary amine to form the N-oxide. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions usually involve the use of a strong hydroxide base and hydrogen peroxide or a peroxyacid like m-CPBA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using reagents like carbon-supported molybdenum-dioxo catalyst and alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Carbon-supported molybdenum-dioxo catalyst, benzyl alcohol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the N-oxide can yield the corresponding amine, while oxidation can lead to further oxidized products.
Scientific Research Applications
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-oxides of other tertiary amines: These compounds share similar chemical properties and reactivity.
Benzylic compounds: Compounds with benzylic positions that undergo similar oxidation and substitution reactions.
Uniqueness
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide is unique due to its specific structure, which combines the properties of an N-oxide with a benzylic position. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
58581-42-3 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2-oxo-2-phenylmethoxyethyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C16H15NO3/c18-16(20-13-15-9-5-2-6-10-15)12-17(19)11-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI Key |
MLNKMOCFRSZLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



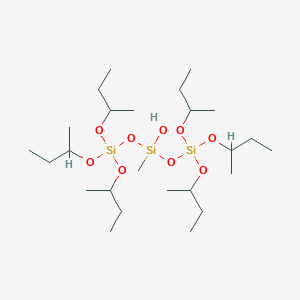
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

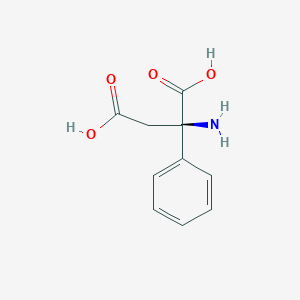
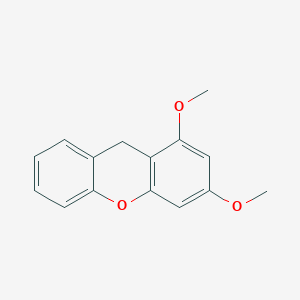

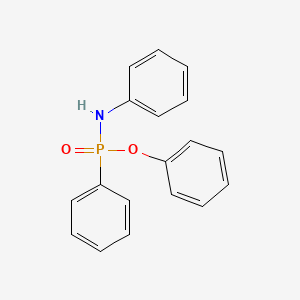
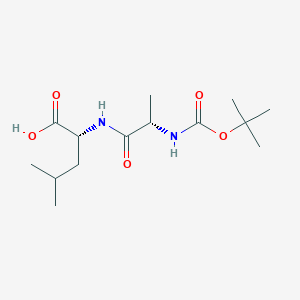
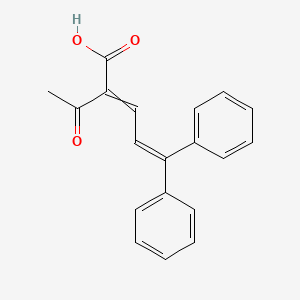

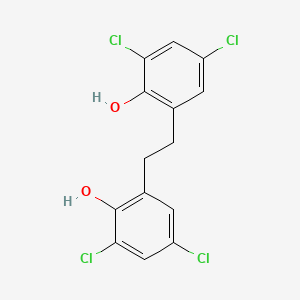
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)

